Citalopram Alkene Dimer Chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Citalopram Alkene Dimer Chloride is a chemical compound with the molecular formula C40H41ClF2N4O . It has a molecular weight of 667.2 g/mol . It is an impurity in the synthesis of Citalopram and Escitalopram .

Synthesis Analysis

This compound is an unwanted byproduct in the synthesis of Citalopram. Research efforts have focused on optimizing Citalopram synthesis processes to minimize its formation. This can involve modifying reaction conditions or introducing purification steps to remove the impurity before the final Citalopram product is obtained.Molecular Structure Analysis

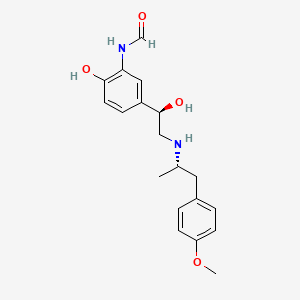

The molecular structure of this compound is complex, with a number of different functional groups present . The IUPAC name for this compound is [5-cyano-2-[(E)-4-(dimethylamino)-1-(4-fluorophenyl)but-1-enyl]phenyl]methyl-[3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]propyl]-dimethylazanium;chloride .Chemical Reactions Analysis

The presence of this compound can potentially affect the quality and efficacy of the final Citalopram medication. Its chemical structure suggests it might not possess the same pharmacological activity as Citalopram itself.Physical And Chemical Properties Analysis

This compound has a number of computed properties. It has a molecular weight of 667.2 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 7, and a rotatable bond count of 12 . Its exact mass is 666.2936960 g/mol, and it has a topological polar surface area of 60 Ų .Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformation

- Citalopram, a key antidepressant drug, can be synthesized through copper-catalysed cyanoalkylative cycloetherification of alkenes, leading to the formation of 1,3-dihydroisobenzofurans. This novel synthetic transformation offers a concise approach to producing citalopram (Ha, Wang, & Zhu, 2016).

Environmental Impact and Degradation

- Studies have explored the degradation of citalopram under simulated sunlight, revealing insights into its stability in various solutions, including natural waters, and its potential environmental impact (Kwon & Armbrust, 2005).

- Advanced water treatment technologies have been used to investigate the fate of citalopram, with methods like ozonation, UV irradiation, and Fenton oxidation being assessed for their efficacy in reducing citalopram concentration in water (Hörsing et al., 2012).

Analytical Methods and Quantification

- The development of a citalopram potentiometric membrane sensor offers a novel approach for citalopram determination in pharmaceutical formulations and urine, enhancing the precision and ease of analysis (Faridbod et al., 2020).

- Enantioselective analysis of citalopram and its metabolites in human blood through chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been conducted, highlighting its application in forensic cases (Johansen, 2017).

Pharmacokinetic and Pharmacodynamic Properties

- Comprehensive reviews of citalopram's pharmacodynamic and pharmacokinetic properties provide valuable insights for its potential in treating depressive illnesses and understanding its interaction with other substances (Milne & Goa, 1991).

- The correlation between citalopram's serum levels and QTc interval prolongation after intoxication has been studied, shedding light on its safety profile and potential adverse effects (Unterecker et al., 2011).

Environmental and Biological Effects

- Research on citalopram's effects on aquatic life, specifically on the three-spine stickleback, has been conducted, providing insights into the ecological consequences of pharmaceuticals in the environment (Kellner et al., 2016).

Mecanismo De Acción

Target of Action

Citalopram Alkene Dimer Chloride is an impurity in the synthesis of Citalopram . Citalopram is a selective serotonin reuptake inhibitor (SSRI) and its primary target is the serotonin transporter (solute carrier family 6 member 4, SLC6A4) . This transporter plays a crucial role in the reuptake of serotonin (5-HT) from the synaptic cleft, thereby regulating serotonergic transmission in the central nervous system .

Mode of Action

Citalopram enhances serotonergic transmission by inhibiting the reuptake of serotonin, making it the most selective SSRI towards serotonin reuptake inhibition . It has a minimal effect on dopamine and norepinephrine transportation and virtually no affinity for muscarinic, histaminergic, or GABAergic receptors .

Biochemical Pathways

Citalopram’s action primarily affects the serotonin signaling pathway . It has been suggested that citalopram may inhibit CalDAG-GEFI/Rap1 signaling and competitively antagonize GPVI in platelets . These are two novel and putative mechanisms of citalopram-induced platelet inhibition .

Pharmacokinetics

After oral administration, citalopram is rapidly absorbed, with peak plasma levels observed approximately after 1–4 hours and a plasma half-life of approximately 35 hours . It is highly lipophilic, resulting in high bioavailability (approximately 80%) after oral administration . Approximately 12–23% of orally dosed citalopram is excreted unchanged in the urine, and approximately 10% is excreted in the feces .

Result of Action

Citalopram’s action results in the potentiation of serotonergic activity in the central nervous system, which is presumed to be related to its inhibition of CNS neuronal reuptake of serotonin . This leads to an increase in serotonin concentrations at the synaptic cleft, enhancing serotonin signaling. This mechanism is thought to contribute to citalopram’s antidepressant effects .

Análisis Bioquímico

Biochemical Properties

It is known that Citalopram, from which the dimer is derived, inhibits the serotonin transporter (5-HTT) in the brain, leading to increased serotonin levels

Cellular Effects

Studies on Citalopram have shown that it can have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism . It would be reasonable to hypothesize that Citalopram Alkene Dimer Chloride might have similar effects, but this needs to be confirmed through experimental studies.

Molecular Mechanism

The parent compound, Citalopram, is known to exert its effects at the molecular level by inhibiting the reuptake of serotonin, potentially through the inhibition of the serotonin transporter . This leads to increased levels of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Citalopram is known to be metabolized in the liver primarily by enzymes CYP2C19, CYP3A4, and CYP2D6 .

Subcellular Localization

Given that Citalopram is known to act at the synaptic cleft in neurons , it is possible that this compound might also be found in this subcellular location.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Citalopram Alkene Dimer Chloride involves the reaction of Citalopram with a suitable alkene to form the alkene dimer, which is then chlorinated to form the final product.", "Starting Materials": [ "Citalopram", "Alkene", "Chlorine gas", "Solvent (e.g. dichloromethane)" ], "Reaction": [ "Step 1: Citalopram is dissolved in a suitable solvent, such as dichloromethane.", "Step 2: A suitable alkene, such as ethene or propene, is added to the solution.", "Step 3: The mixture is stirred at room temperature for several hours to allow the alkene to react with the Citalopram and form the alkene dimer.", "Step 4: Chlorine gas is bubbled through the reaction mixture to chlorinate the alkene dimer and form Citalopram Alkene Dimer Chloride.", "Step 5: The product is isolated by filtration or extraction, and purified by recrystallization or chromatography." ] } | |

| 1370643-27-8 | |

Fórmula molecular |

C40H41ClF2N4O |

Peso molecular |

667.23 |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

5-Cyano-N-[[5-cyano-2-[(1E)-4-(dimethylamino)-1-(4-fluorophenyl)-1-buten-1-yl]phenyl]methyl]-1-(4-fluorophenyl)-1,3-dihydro-N,N-dimethyl-1-isobenzofuranpropanaminium Chloride |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.